cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate
Overview
Description
“Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is a chemical compound . It is also known as “1-Boc-4-piperidinol” or “tert-Butyl 4-hydroxy-1-piperidinecarboxylate” and has the empirical formula C10H19NO3 . It is used in scientific research and has potential applications in drug discovery, synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate” and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give “tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates” (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular weight of “cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is 201.26 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCC(O)CC1
. Physical And Chemical Properties Analysis
The melting point of a similar compound, “1-Boc-4-hydroxypiperidine”, is 61-65°C . The compound is solid at room temperature .Scientific Research Applications
Comprehensive Analysis of “cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” Applications
cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications, each within its own dedicated section.
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of biologically active molecules. Its structure is versatile for modifications that can lead to the creation of new pharmacologically active agents . The presence of the piperidine ring makes it a valuable starting point for the synthesis of compounds with potential anti-inflammatory and analgesic properties.
Chiral Ligand Synthesis
The chiral nature of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate allows for its use in the synthesis of chiral ligands. These ligands are crucial for asymmetric catalysis, which is fundamental in producing enantiomerically pure pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJKJIHCHLRYJJ-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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